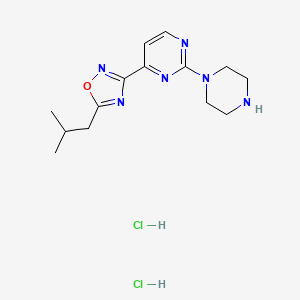
4-溴-2-苯基嘧啶
描述
“4-Bromo-2-phenylpyrimidine” is an aromatic heterocyclic compound with the molecular formula C10H7BrN2 . It has a molecular weight of 235.08 . The compound is solid in physical form and is typically stored at 4°C .
Synthesis Analysis
The synthesis of pyrimidines, including “4-Bromo-2-phenylpyrimidine”, involves various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-phenylpyrimidine” consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a bromine atom and a phenyl group attached to the pyrimidine ring .
Chemical Reactions Analysis
Pyrimidines, including “4-Bromo-2-phenylpyrimidine”, undergo various chemical reactions . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Physical And Chemical Properties Analysis
“4-Bromo-2-phenylpyrimidine” is a solid compound with a molecular weight of 235.08 . It is typically stored at 4°C .
科学研究应用
化学反应和机制
- 氨基化反应: 4-溴-2-苯基嘧啶与氨基钾在液氨中反应,形成2-氨基-4-苯基嘧啶和其他化合物。这个反应展示了一个机制,涉及到亲核试剂的初始加成,然后是环的开合(Kroon & Plas, 2010)。
- 开链中间体的形成: 证据表明,4-溴-6-苯基嘧啶转化为4-氨基-6-苯基嘧啶在特定条件下涉及到一个开链中间体 (Valk & Plas, 2010)。
合成和结构研究
- 亲电取代: Bropirimine,4-溴-2-苯基嘧啶的衍生物,经历了亲电硝化和磺化。这展示了嘧啶环对亲电取代的反应性 (Stevens et al., 1995)。
- 钯催化反应: 4-溴-2-苯基嘧啶与联噻吩和类似物反应,表明其在钯催化芳基-芳基C-C偶联和氢的亲核芳香取代中的反应性 (Verbitskiy et al., 2013)。
在材料科学中的应用
- 腐蚀抑制: 与4-溴-2-苯基嘧啶相关的苯基嘧啶衍生物已经显示出在酸性溶液中作为钢铁腐蚀抑制剂的有效性。它们在钢铁表面吸附并作为混合型抑制剂的能力是值得注意的 (Xianghong et al., 2014)。
安全和危害
作用机制
Target of Action
4-Bromo-2-phenylpyrimidine, a pyrimidine derivative, has been found to have a wide range of pharmacological effects . Pyrimidines are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . The primary targets of 4-Bromo-2-phenylpyrimidine are likely to be related to these biological procedures and pathogenesis.
Mode of Action
It is known that pyrimidine derivatives can upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in cancer cell destruction . These compounds can increase the p-53 expression by 3–4-folds compared to the 2-folds of DOX .
Biochemical Pathways
Pyrimidines are known to be involved in a wide range of biological and pharmacological activities . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Therefore, it is plausible that 4-Bromo-2-phenylpyrimidine could affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy
Result of Action
It is known that pyrimidine derivatives can have anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Action Environment
It is known that the suzuki–miyaura coupling reaction, which is used in the synthesis of compounds like 4-bromo-2-phenylpyrimidine, is exceptionally mild and functional group tolerant, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
生化分析
Biochemical Properties
4-Bromo-2-phenylpyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 4-Bromo-2-phenylpyrimidine can bind to DNA and RNA, influencing gene expression and protein synthesis. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with its target molecules .
Cellular Effects
The effects of 4-Bromo-2-phenylpyrimidine on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways involved in cell survival and proliferation. This compound can also modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . Furthermore, 4-Bromo-2-phenylpyrimidine can alter gene expression by binding to transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Bromo-2-phenylpyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of phosphorylation events critical for signal transduction. This compound can also bind to nucleic acids, affecting the transcription and translation processes. Additionally, 4-Bromo-2-phenylpyrimidine can interact with various receptors on the cell surface, modulating their activity and downstream signaling pathways . These interactions result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-phenylpyrimidine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term exposure to 4-Bromo-2-phenylpyrimidine has been associated with sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-phenylpyrimidine in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-Bromo-2-phenylpyrimidine is involved in several metabolic pathways, including its own biotransformation and the modulation of other metabolic processes. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites that can be excreted from the body . Additionally, 4-Bromo-2-phenylpyrimidine can influence the metabolism of nucleotides and amino acids by interacting with key enzymes in these pathways. These interactions can affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-phenylpyrimidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 4-Bromo-2-phenylpyrimidine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 4-Bromo-2-phenylpyrimidine is critical for its activity and function. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of nuclear localization signals can facilitate its transport into the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to mitochondria, affecting cellular respiration and energy production.
属性
IUPAC Name |
4-bromo-2-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPRKLEAXEKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


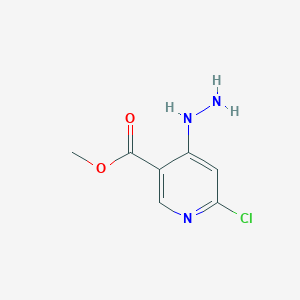
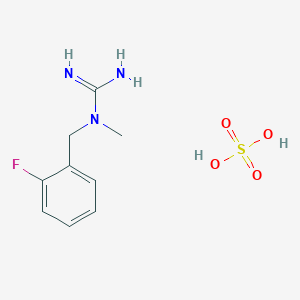


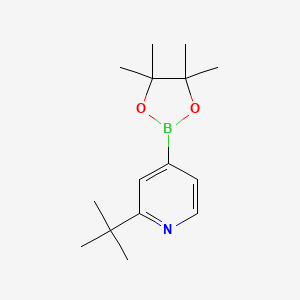
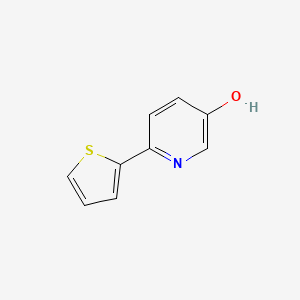
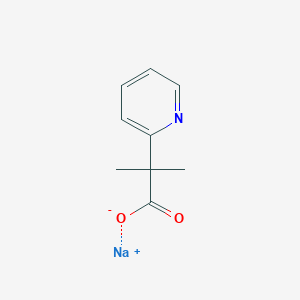
![5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone](/img/structure/B1440155.png)
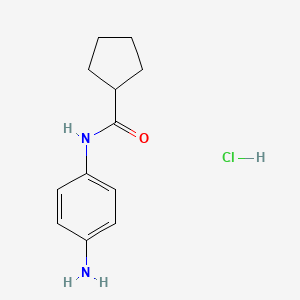
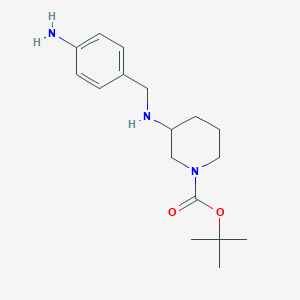

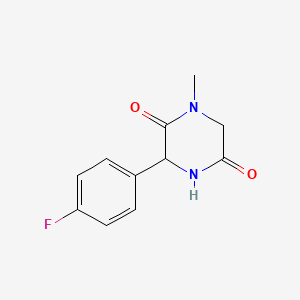
![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)
